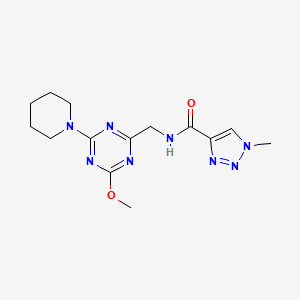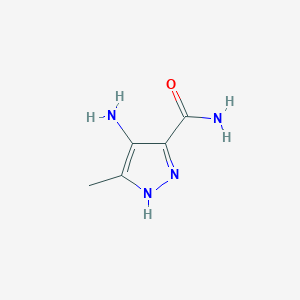
4-amino-5-methyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "4-amino-5-methyl-1H-pyrazole-3-carboxamide" is a derivative of the pyrazole class, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are often used as building blocks in pharmaceutical chemistry.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various routes. For instance, the conversion of 1H-pyrazole-3-carboxylic acid into the corresponding carboxamide can be accomplished via the reaction with acid chloride and diamines, as demonstrated in the synthesis of 1H-pyrazole-3-carboxamide derivatives . Another approach involves the preparation of pyrazole bromide from potassium tricyanomethanide, followed by a selective Sandmeyer reaction, which allows for the versatile synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides . Additionally, solid-phase synthesis routes have been developed to create 1,5-substituted pyrazole-4-carboxamides with potential as GPCR ligands .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic techniques such as NMR, IR, and Mass spectrometry. For example, the crystal structure of a 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide derivative was determined by single-crystal X-ray diffraction, revealing supramolecular tetramer synthons formed through hydrogen bonding . Similarly, the structure of other pyrazole derivatives has been confirmed by X-ray diffraction studies, highlighting the importance of intermolecular hydrogen bonds in the stabilization of the crystal and molecular structure .
Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions to yield new compounds with potential pharmacological interest. For instance, the reaction of 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides with acetylacetone and arylidenemalononitriles produces pyrazolo[1,5-a]-pyrimidine derivatives, while treatment with isatin and selected aldehydes yields Schiff bases . These reactions demonstrate the chemical versatility and reactivity of pyrazole derivatives, which can be exploited to synthesize a wide range of heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The crystal and molecular structure of a novel pyrazole derivative was found to be stabilized by intermolecular hydrogen bonds, with the compound exhibiting three-dimensional supramolecular self-assembly . The thermal decomposition of these compounds can be studied using thermogravimetric analysis, while their molecular geometries and electronic structures can be optimized and calculated using ab-initio methods . Additionally, the nonlinear optical properties of pyrazole derivatives can be discussed based on their polarizability and hyperpolarizability values .
Scientific Research Applications
Chemistry and Synthesis of Heterocyclic Compounds
4-Amino-5-methyl-1H-pyrazole-3-carboxamide serves as a key scaffold in the synthesis of various heterocyclic compounds. Its unique reactivity has been utilized for the generation of a wide range of heterocycles, including pyrazolo-imidazoles, thiazoles, and others. The compound's role in heterocyclic chemistry highlights its importance in the synthesis of versatile cynomethylene dyes and other novel compounds under mild reaction conditions. The use of this compound and its derivatives has opened new pathways for innovative transformations in organic synthesis, particularly in dye and heterocyclic compound production (Gomaa & Ali, 2020).
Medicinal Chemistry and Therapeutic Applications
In medicinal chemistry, this compound derivatives have been explored for their therapeutic potential. These derivatives have shown a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties. The structural versatility of this scaffold allows for the development of new drug-like candidates with potential therapeutic applications. This highlights the significance of this compound in the discovery and development of new medications with varied pharmacological profiles (Cherukupalli et al., 2017).
Role in the Inhibition of Monoamine Oxidase
Compounds derived from this compound have been identified as promising scaffolds for the inhibition of monoamine oxidase (MAO), an enzyme target for the treatment of neurodegenerative disorders. The specific modifications at various positions of the pyrazoline nucleus derived from this compound have shown significant activity towards MAO, providing a basis for the development of novel MAO inhibitors. This research underscores the potential of this compound derivatives in the development of treatments for conditions such as depression and Parkinson's disease (Mathew et al., 2013).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-amino-5-methyl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-2-3(6)4(5(7)10)9-8-2/h6H2,1H3,(H2,7,10)(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMPBOHREJSJTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(=O)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

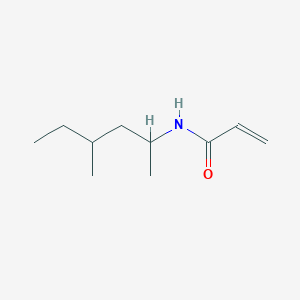
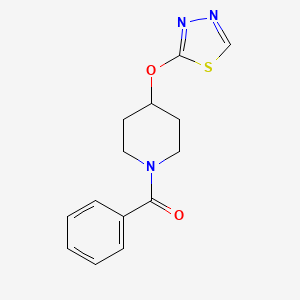
![N-cyclopentyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2554253.png)
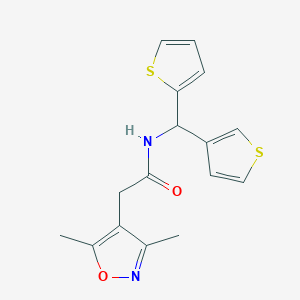
![5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2554255.png)
![(NZ)-N-[(3,4-dimethylphenyl)-phenylmethylidene]hydroxylamine](/img/structure/B2554256.png)
![1-(2,5-difluorophenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide](/img/structure/B2554258.png)
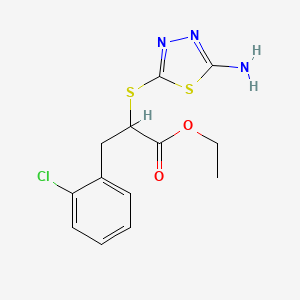

![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-N~4~-[2-(2-pyridyl)ethyl]-4-piperidinecarboxamide](/img/structure/B2554268.png)

![N-(4-bromo-3-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2554270.png)
![(4-(4-Isopropoxybenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2554271.png)
